molecular formula C22H24N2O7S B12291588 (Rac)-Apremilast D5 CAS No. 1258597-61-3

(Rac)-Apremilast D5

Cat. No.: B12291588
CAS No.: 1258597-61-3
M. Wt: 465.5 g/mol
InChI Key: IMOZEMNVLZVGJZ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Apremilast D5 is a deuterated form of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This compound is used primarily in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Apremilast due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Apremilast D5 involves the incorporation of deuterium atoms into the Apremilast molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Apremilast D5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols.

Scientific Research Applications

(Rac)-Apremilast D5 has a wide range of scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Apremilast in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of Apremilast.

    Drug Development: Developing new PDE4 inhibitors with improved efficacy and safety profiles.

    Biological Studies: Understanding the biological effects of Apremilast on various cell types and tissues.

    Industrial Applications: Using this compound as a reference standard in quality control and analytical testing.

Comparison with Similar Compounds

Similar Compounds

    Apremilast: The non-deuterated form of (Rac)-Apremilast D5.

    Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

    Cilomilast: A PDE4 inhibitor that has been investigated for the treatment of COPD and asthma.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and drug development.

Properties

1258597-61-3

Molecular Formula

C22H24N2O7S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2

InChI Key

IMOZEMNVLZVGJZ-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.